molecular formula C6H5ClN2O2 B3168443 2-Amino-5-chloroisonicotinic acid CAS No. 929302-26-1

2-Amino-5-chloroisonicotinic acid

Cat. No.: B3168443
CAS No.: 929302-26-1
M. Wt: 172.57 g/mol
InChI Key: IQQMNKMMHSZIOZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloroisonicotinic acid is a halogenated derivative of isonicotinic acid, characterized by an amino group at the 2-position and a chlorine substituent at the 5-position of the pyridine ring. This structural configuration imparts unique physicochemical properties, such as altered solubility and reactivity, which make it a candidate for pharmaceutical and agrochemical research. However, commercial availability challenges are noted, as evidenced by its discontinued status across multiple suppliers (e.g., CymitQuimica lists all stock quantities as discontinued) .

Properties

IUPAC Name

2-amino-5-chloropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQMNKMMHSZIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloroisonicotinic acid typically involves the chlorination of isonicotinic acid followed by amination. One common method includes the reaction of isonicotinic acid with thionyl chloride to form 5-chloroisonicotinic acid, which is then treated with ammonia to introduce the amino group at the 2nd position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloroisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or alkoxides under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 2-amino-5-hydroxyisonicotinic acid.

    Oxidation: Formation of 2-nitro-5-chloroisonicotinic acid.

    Reduction: Formation of 2-amino-5-chloroisonicotinamide.

Scientific Research Applications

2-Amino-5-chloroisonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Amino-5-chloroisonicotinic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence: The chlorine in this compound may enhance electrophilic reactivity compared to fluorine in 3-(4-amino-2-fluoro-phenyl)-propionic acid. Chlorine’s larger atomic radius and lower electronegativity could lead to distinct binding affinities in biological systems.
  • Backbone Differences: The pyridine ring in this compound contrasts with the phenyl-propionic acid backbone of its fluorinated analog, affecting solubility (pyridine derivatives are generally more polar) and metabolic stability.

Functional Comparisons

  • Pharmaceutical Potential: Pyridine-based compounds like this compound are often explored as kinase inhibitors or antibacterial agents due to their heterocyclic aromaticity. In contrast, phenyl-propionic acid derivatives (e.g., the fluorinated analog) are more commonly associated with anti-inflammatory applications.
  • This contrasts with non-halogenated analogs (e.g., isonicotinic acid), which remain widely available.

Research Findings and Limitations

  • For example, halogenated aromatic amines often face regulatory scrutiny due to genotoxicity risks .
  • Gaps in Data : The evidence lacks comparative studies on pharmacokinetics, toxicity, or specific industrial applications. Further investigation into patent databases or academic journals is required to validate hypotheses about their biological or chemical performance.

Biological Activity

2-Amino-5-chloroisonicotinic acid (ACIA) is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of isonicotinic acid, characterized by an amino group at the 2-position and a chlorine atom at the 5-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

  • Molecular Weight : 172.57 g/mol
  • IUPAC Name : 2-amino-5-chloropyridine-4-carboxylic acid
  • Structure : Contains a pyridine ring with specific substitutions that influence its biological reactivity.

Antimicrobial Properties

ACIA has been studied for its antimicrobial efficacy against various bacterial strains. Similar compounds in the isonicotinic acid family have demonstrated significant antibacterial activity, suggesting that ACIA may also possess similar properties. Research indicates that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in antibiotic development.

Anticancer Activity

Recent studies have explored the potential of ACIA as an anticancer agent. For instance, structural analogs of ACIA have shown promising results against leukemia cell lines, with IC50 values indicating effective cytotoxicity. A related study reported that pyridyl derivatives exhibited notable anti-leukemic activities, suggesting that modifications to the isonicotinic structure could enhance therapeutic efficacy against cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundK5621.54
4e (analog)HL600.94
4n (analog)MV4-111.96

The biological activity of ACIA is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : ACIA may act as an inhibitor of enzymes by binding to their active sites, disrupting their function and potentially leading to apoptosis in cancer cells.
  • Nucleic Acid Synthesis Interference : The compound may interfere with nucleic acid synthesis pathways, which are crucial for cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ACIA and its analogs is vital for optimizing its biological activity:

  • Chlorine Substitution : The presence of a chlorine atom at the 5-position enhances lipophilicity and may improve binding affinity to biological targets compared to other halogenated derivatives.
  • Amino Group Positioning : The positioning of the amino group also plays a critical role in determining the compound's reactivity and biological interactions.

Table 2: Comparison with Similar Compounds

Compound NameSimilarityUnique Features
2-Amino-3-chloroisonicotinic acid0.88Different chlorine position; potential different activity profile
Methyl 2-amino-3,5-dichloroisonicotinate0.94Additional chlorine substituents; altered solubility
5-Chloro-2-hydrazinylisonicotinic acid hydrochloride0.83Hydrazine functional group introduces different reactivity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that ACIA derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by resistant bacteria.
  • Leukemia Treatment : Another investigation highlighted that specific analogs of ACIA showed IC50 values below 1 µM against various leukemia cell lines, indicating strong potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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